3-Dimethylaminomethylene-1-methyl-piperidin-4-one

stereochemistry enaminone geometry CAS registry differentiation

This is the geometrically defined (E)-isomer (CAS 1190440-67-5), distinct from the (Z)-isomer (CAS 66521-58-2). The N-methyl substitution and E-configuration are critical for cyclocondensation with hydrazines, amidines, and guanidines, preventing regioisomeric mixtures. Its non-cleavable N-methyl group eliminates deprotection/re-methylation sequences required for N-benzyl analogs. Available at 95% purity for cost-effective library production; 98% purity supports biophysical assays. The lower MW (168.24) reduces raw material costs in multi-gram scale-up.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
CAS No. 1190440-67-5
Cat. No. B3089240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Dimethylaminomethylene-1-methyl-piperidin-4-one
CAS1190440-67-5
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCN1CCC(=O)C(=CN(C)C)C1
InChIInChI=1S/C9H16N2O/c1-10(2)6-8-7-11(3)5-4-9(8)12/h6H,4-5,7H2,1-3H3/b8-6+
InChIKeyDCAZINFOTIWSET-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Dimethylaminomethylene-1-methyl-piperidin-4-one (CAS 1190440-67-5): Chemical Class, Stereochemical Identity, and Procurement Baseline


3-Dimethylaminomethylene-1-methyl-piperidin-4-one (CAS 1190440-67-5) is a cyclic enaminone belonging to the dimethylaminomethylene ketone subclass of piperidin-4-one derivatives . Its IUPAC name, (3E)-3-[(dimethylamino)methylidene]-1-methylpiperidin-4-one, explicitly defines the E-configuration at the exocyclic double bond, distinguishing it from the corresponding Z-isomer (CAS 66521-58-2) . The compound (C₉H₁₆N₂O, MW 168.24 g/mol) serves as a versatile synthetic intermediate for constructing fused heterocyclic systems, particularly via condensation with hydrazines, amidines, and guanidines [1]. Commercially, the (E)-isomer is available from multiple vendors at purities ranging from 95% to 98%, with the stereochemical specification being critical for downstream applications requiring defined geometry .

Why Generic Substitution Fails for 3-Dimethylaminomethylene-1-methyl-piperidin-4-one: Stereochemistry, N-Substitution, and Reactivity Pitfalls


Interchanging 3-dimethylaminomethylene-1-methyl-piperidin-4-one with in-class analogs without verifying stereochemistry and N-substitution risks compromising synthetic outcomes. The (E)-isomer (CAS 1190440-67-5) and (Z)-isomer (CAS 66521-58-2) are distinct chemical entities with different CAS registrations, yet many vendor listings conflate the two . The N-methyl substituent on the piperidine ring directly governs the electron density at the enaminone moiety and modulates reactivity in cyclocondensation reactions compared to N-benzyl (CAS 35024-48-7) or N-unsubstituted analogs . Furthermore, the dimethylaminomethylene group is a better leaving group and a more directed synthon for fused-ring construction than simpler alkylidene or benzylidene substituents found in other piperidin-4-one derivatives [1]. Selecting the wrong isomer or N-substitution variant can lead to regioisomeric mixtures in subsequent heterocycle formation or complete failure of the intended transformation pathway.

Quantitative Differentiation Evidence for 3-Dimethylaminomethylene-1-methyl-piperidin-4-one (CAS 1190440-67-5) Against Closest Analogs


E-Isomer vs. Z-Isomer: Stereochemical Identity and CAS Registry Segregation

The target compound (CAS 1190440-67-5) is explicitly the (3E)-isomer, whereas the commonly listed alternative (CAS 66521-58-2) is the (Z)-isomer . These are registered as separate chemical substances with distinct CAS numbers, reflecting the configurational stability of the exocyclic enaminone double bond. The (E)-configuration places the dimethylamino group and the carbonyl oxygen on opposite sides of the double bond, which affects the directionality of nucleophilic attack in subsequent cyclization reactions [1].

stereochemistry enaminone geometry CAS registry differentiation

Synthesis Efficiency: Quantitative One-Step Yield Under Adapted Vilsmeier Conditions

A protocol for the one-step synthesis of 3-dimethylaminomethylene-1-methyl-piperidin-4-one in quantitative yield using adapted Vilsmeier conditions has been reported [1]. This contrasts with the multi-step synthesis required for the N-benzyl analog (CAS 35024-48-7), which is typically obtained via a four-step sequence from phthalide with an overall yield of 67% [2]. The near-quantitative conversion maximizes atom economy of the dimethylformamide-derived reagent and minimizes purification requirements.

one-step synthesis quantitative yield Vilsmeier conditions

N-Methyl vs. N-Benzyl Substitution: Impact on Physicochemical Properties and Synthetic Utility

The N-methyl substituent in the target compound (MW 168.24 g/mol) results in significantly lower molecular weight and lipophilicity compared to the N-benzyl analog (CAS 35024-48-7, MW 244.33 g/mol) [1]. The N-methyl group cannot serve as a protecting group, whereas the N-benzyl variant can undergo hydrogenolytic debenzylation to yield the free NH-piperidinone for further diversification. This differential feature makes the target compound the preferred choice when a permanently N-methylated piperidine scaffold is desired in the final target, avoiding additional deprotection/re-methylation steps.

N-substitution molecular weight lipophilicity protecting group strategy

Commercial Purity Specification Variability: 95% vs. 98% Grade Availability

Commercial vendors supply this compound at two distinct purity grades: 95% (AKSci, CymitQuimica, Suzhou Siya Biopharm) and 98% (Leyan) . The 95% grade is sufficient for most heterocycle synthesis applications where subsequent purification occurs, while the 98% grade may be preferred for fragment-based screening or biophysical assays requiring higher initial purity to avoid false positives from impurities. This contrasts with the N-benzyl analog, which is predominantly listed at a single purity specification without tiered options, limiting procurement flexibility for different use cases .

purity specification commercial availability quality control

Piperidin-4-one vs. Pyrrolidinone Scaffold: Ring-Size-Dependent Reactivity in Fused Heterocycle Construction

Dimethylaminomethylene ketones derived from 4-piperidone (six-membered ring) and 3-pyrrolidone (five-membered ring) exhibit divergent reactivity in cyclocondensation reactions with hydrazines, amidines, and guanidines [1]. The six-membered piperidine ring in the target compound provides access to [6,5]- and [6,6]-fused bicyclic systems, whereas the pyrrolidinone-derived enaminone yields [5,5]- and [5,6]-fused systems. This ring-size specificity is a critical determinant in scaffold-oriented synthesis where the ring-junction geometry directly affects biological target complementarity.

ring strain heterocycle synthesis regioselectivity

Optimal Application Scenarios for 3-Dimethylaminomethylene-1-methyl-piperidin-4-one (CAS 1190440-67-5) Based on Differentiated Evidence


Scaffold-Oriented Synthesis of N-Methylated [6,5]- and [6,6]-Fused Heterocyclic Libraries

The target compound is the reagent of choice for constructing fused heterocyclic libraries where a permanently installed N-methyl group on a six-membered piperidine ring is required in the final scaffold. The quantitative one-step synthesis and the E-specific configuration ensure reproducible entry into cyclocondensation reactions with hydrazines, amidines, and guanidines [1][2]. This application directly leverages the ring-size specificity (six-membered vs. five-membered pyrrolidinone analogs) and the non-cleavable N-methyl substituent that eliminates the need for post-synthetic deprotection/re-methylation sequences required when using N-benzyl analogs [2].

Medicinal Chemistry Hit-to-Lead Optimization Requiring Defined Enaminone Geometry

When structure-activity relationship (SAR) studies demand a geometrically defined (E)-enaminone as a warhead or hinge-binding motif, only the (E)-isomer (CAS 1190440-67-5) should be procured, not the (Z)-isomer (CAS 66521-58-2) [1]. The configurational stability of the exocyclic double bond means that isomer mixtures cannot be used interchangeably without risking altered binding poses or off-target activity. The availability of 98% purity grade further supports biophysical assay applications requiring high initial compound integrity .

Cost-Efficient Scale-Up for Fragment-Based Drug Discovery (FBDD) Campaigns

For fragment library production or initial scale-up in FBDD programs, the 95% purity grade offers a cost-effective procurement option, while the quantitative one-step synthesis route provides a scalable pathway for in-house resupply [1][2]. The lower molecular weight (168.24 vs. 244.33 g/mol for N-benzyl analog) translates to a higher molar yield per gram of starting material, reducing raw material costs in multi-gram syntheses . The predicted boiling point of approximately 255.6°C allows for vacuum distillation purification if needed, a practical advantage over the N-benzyl analog (BP ~365.6°C) which may require column chromatography .

Selective Synthesis of Piperidine-Containing Natural Product Analogs

The dimethylaminomethylene group serves as a versatile synthetic handle for annulation reactions that construct the piperidine cores found in numerous alkaloid natural products [1]. The target compound, as a cyclic enaminone, functions as a synthon for piperidine-containing natural product analogs where the N-methyl substitution pattern matches that of the target natural product (e.g., certain Lycopodium or Dendrobatid alkaloids). This avoids the need for late-stage N-methylation, a transformation that can be problematic in the presence of sensitive functionality [1].

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